

# Spectroscopic Profile of 11-Deoxymogroside V: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **11-Deoxymogroside V**, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (Luo Han Guo). The structural elucidation of this compound was achieved through extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. This document presents the detailed spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

# **Quantitative Spectroscopic Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift values for **11-Deoxymogroside V**, as determined in pyridine-d<sub>5</sub>/D<sub>2</sub>O (10:1).[1]

## Table 1: <sup>1</sup>H NMR Spectroscopic Data (pyridine-d<sub>5</sub>/D<sub>2</sub>O)[1]



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	1.15	m	
1.62	m		
2	2.18	m	
2.44	m		
3	4.15	dd	11.5, 4.5
5	1.18	d	10.5
6	2.50	m	
2.65	m		·
7	4.68	br s	
9	1.60	m	
10	1.25	S	
12	1.95	m	
2.25	m		
13	1.12	s	
14	1.05	S	
15	1.55	m	
1.85	m		
16	4.45	m	
17	1.80	S	
18	0.95	S	
19	1.20	s	<u>-</u>
20	1.45	d	6.5
21	2.30	m	



22	1.35	m	
1.65	m		
23	4.05	m	-
24	3.85	m	
26	1.30	d	6.0
27	1.28	d	6.0
28	1.08	S	
29	1.10	S	
30	0.88	S	
Glc I			
1'	4.85	d	7.5
Glc II			
1"	4.93	d	7.8
Glc III			
1""	5.18	d	7.8
Glc IV			
1""	5.56	d	7.8
Glc V			
1"""	4.84	d	7.8
			_

Table 2: ¹³C NMR Spectroscopic Data (pyridine-d₅/D₂O) [1]



Position	δC (ppm)	Position	δC (ppm)
1	38.4	16	70.1
2	28.1	17	51.2
3	88.9	18	28.4
4	39.8	19	19.4
5	56.1	20	36.1
6	77.2	21	72.8
7	125.9	22	38.1
8	142.1	23	68.2
9	48.1	24	76.5
10	38.9	25	29.9
11	25.5	26	17.9
12	35.5	27	17.8
13	49.9	28	29.1
14	49.1	29	26.5
15	32.5	30	16.8
Glc I	Glc IV		
1'	105.1	1""	104.9
2'	81.9	2""	75.1
3'	78.5	3""	78.1
4'	71.8	4""	71.5
5'	78.1	5""	77.9
6'	69.5	6""	62.8
Glc II	Glc V		



1"	104.8	1""	105.9
2"	76.5	2"""	75.2
3"	78.2	3"""	78.4
4"	71.6	4''''	71.9
5"	77.8	5"""	78.2
6"	62.9	6''''	63.1
Glc III			
1"'	104.5	_	
2""	76.2	_	
3'''	78.0		
4'''	71.4	_	
5""	77.5	_	
6'''	62.5		

# **Mass Spectrometry Data**

High-Resolution Mass Spectrometry (HRMS) data was utilized to determine the molecular formula of **11-Deoxymogroside V**.

**Table 3: Mass Spectrometry Data** 

lon	[M-H] <sup>-</sup>
Molecular Formula	C59H98O28

# **Experimental Protocols**

The structural characterization of **11-Deoxymogroside V** was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.



### **NMR Spectroscopy**

NMR spectra were acquired on a Bruker Avance 500 MHz instrument.[2] Samples were prepared in a solvent mixture of pyridine- $d_5$  and  $D_2O$  (10:1). The  $^1H$  and  $^{13}C$  NMR spectra were referenced to the solvent signals. The complete assignment of proton and carbon signals was achieved through a comprehensive analysis of the following experiments:

• 1D NMR: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra were recorded to identify the basic chemical shifts and functional groups present in the molecule.

#### 2D NMR:

- COSY (Correlation Spectroscopy): Used to establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling correlations, identifying adjacent protons.
- TOCSY (Total Correlation Spectroscopy): Employed to identify protons within the same spin system, which was particularly useful for assigning the sugar moieties.
- HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded <sup>1</sup>H and <sup>13</sup>C nuclei, allowing for the assignment of carbon signals based on their attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between <sup>1</sup>H and <sup>13</sup>C nuclei (typically over 2-3 bonds), which was crucial for connecting the aglycone and sugar units and determining the overall structure.[1]

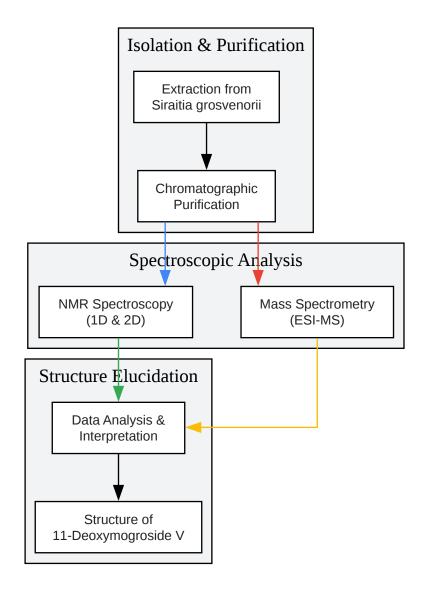
## **Mass Spectrometry**

Mass spectral data were generated using a Waters QTof Micro mass spectrometer equipped with an electrospray ionization (ESI) source.[2] The analysis was performed in negative ESI mode. The sample was diluted in a 50:50 mixture of acetonitrile and water and introduced via direct infusion to obtain the mass-to-charge ratio (m/z) and determine the molecular weight.[2]

# Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **11-Deoxymogroside V**.





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Caption: Workflow for the isolation and structural elucidation of 11-Deoxymogroside V.

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## References

• 1. researchgate.net [researchgate.net]



- 2. iosrphr.org [iosrphr.org]
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